N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperazine derivative: This involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-(4-fluorophenyl)-1-piperazine.
Acylation: The piperazine derivative is then acylated with 2-chloroacetyl chloride to form 2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide.
Alkylation: The final step involves the alkylation of the acetamide with 1-(2,5-dimethylphenyl)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the acetamide.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: Used as a tool compound to study receptor-ligand interactions.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- N-[1-(2,6-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Uniqueness
N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its binding affinity and selectivity for certain receptors, potentially leading to different pharmacological effects compared to its analogs.
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-16-4-5-17(2)21(14-16)18(3)24-22(27)15-25-10-12-26(13-11-25)20-8-6-19(23)7-9-20/h4-9,14,18H,10-13,15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYFMYQLSFBQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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